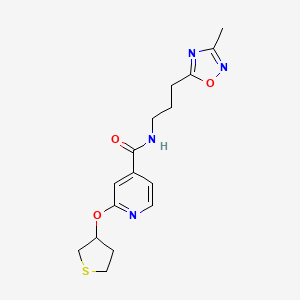

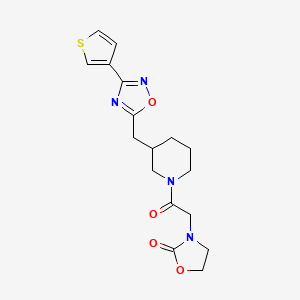

![molecular formula C22H19N3O3 B2597695 3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 941946-88-9](/img/structure/B2597695.png)

3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .

Synthesis Analysis

The synthesis of this compound has been carried out under rigorous conditions (high temperature for a relatively long time) starting from the substituted chalcone and aminopyrazole . After the reaction was complete (monitored by TLC), the crude solid formed was washed with cold water and filtered under vacuum to dryness, affording the compounds as a yellow solid in 96% yield .

Molecular Structure Analysis

The molecular structure of this compound is based on a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the starting material .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an addition–elimination mechanism (aza-Michael type), which bonds the NH2-group of the starting aminopyrazole with the Cβ of the starting material .

Applications De Recherche Scientifique

Synthesis and Characterization

- Abdelhamid et al. (2012) described a new approach for the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety, showcasing the versatility of heterocyclic chemistry in generating complex structures with potential biological and chemical properties (Abdelhamid, Shokry, & Tawfiek, 2012).

Biological Activity

- Bharathkumar et al. (2014) discussed the synthesis of a library of novel 1,3-benzoxazine scaffold-based aglycones, demonstrating their significant inhibition towards glucosidase, which suggests a potential pharmacological application for the treatment of type 2 diabetes and associated secondary complications (Bharathkumar et al., 2014).

Antimicrobial and Anti-inflammatory Activities

- Mandzyuk et al. (2020) reported on the synthesis of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines and their evaluation for antimicrobial, anti-inflammatory, and antioxidant activities. This study highlights the potential of heterocyclic compounds in the development of new therapeutic agents (Mandzyuk, Matiychuk, Chaban, Bodnarchuk, Matiychuk, & Obushak, 2020).

Molecular Docking and Quantum Chemical Calculations

- Viji et al. (2020) conducted molecular docking and quantum chemical calculations to understand the interaction and stability of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, providing insights into the molecular basis of biological activity and the potential for drug development (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Structural and Spectroscopic Analysis

- Gumus et al. (2018) detailed the experimental and theoretical study of the molecular structure and spectroscopic data of a related compound, emphasizing the importance of structural characterization in understanding the properties and applications of these molecules (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).

Orientations Futures

The future directions for this compound could involve further exploration of its medicinal properties, given the high impact of pyrazolo[1,5-a]pyrimidine (PP) derivatives in medicinal chemistry . Additionally, its significant photophysical properties suggest potential applications in material science .

Propriétés

IUPAC Name |

3-(7-methoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-27-20-10-5-8-16-19-13-18(14-6-4-7-15(26)12-14)24-25(19)22(28-21(16)20)17-9-2-3-11-23-17/h2-12,19,22,26H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPQSXIHKBSCBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

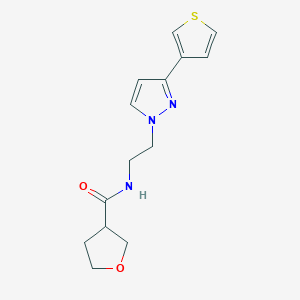

![Ethyl 6-ethyl-2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2597614.png)

![1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2597618.png)

![3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide](/img/structure/B2597623.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2597627.png)

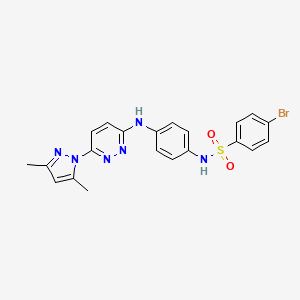

![Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2597629.png)

![8-Oxa-1-azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2597630.png)

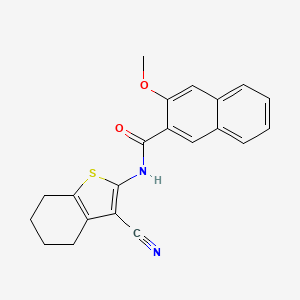

![2-Methyl-1-oxo-1-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)propan-2-yl acetate](/img/structure/B2597633.png)

![N-[4-(ethylsulfanyl)butan-2-yl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2597634.png)

![N-(2-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2597635.png)